4,4'-(Ethane-1,2-diyl)dibenzoic acid 4,4'-(Ethane-1,2-diyl)dibenzoic acid
Brand Name: Vulcanchem
CAS No.: 793-07-7
VCID: VC8362536
InChI: InChI=1S/C16H14O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2,(H,17,18)(H,19,20)
SMILES: C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

4,4'-(Ethane-1,2-diyl)dibenzoic acid

CAS No.: 793-07-7

Cat. No.: VC8362536

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(Ethane-1,2-diyl)dibenzoic acid - 793-07-7

Specification

CAS No. 793-07-7
Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name 4-[2-(4-carboxyphenyl)ethyl]benzoic acid
Standard InChI InChI=1S/C16H14O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2,(H,17,18)(H,19,20)
Standard InChI Key HCUNREWMFYCWAQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is 4-[2-(4-carboxyanilino)ethylamino]benzoic acid, reflecting its bis-benzoic acid structure connected by an ethylenediamine bridge . Its SMILES notation (C1=CC(=CC=C1C(=O)O)NCCNC2=CC=C(C=C2)C(=O)O\text{C1=CC(=CC=C1C(=O)O)NCCNC2=CC=C(C=C2)C(=O)O}) and InChIKey (PLRTXWVDXUGELT-UHFFFAOYSA-N\text{PLRTXWVDXUGELT-UHFFFAOYSA-N}) further delineate its atomic connectivity .

Synonyms and Identifiers

Common synonyms include:

  • 4,4'-(Ethylenediimino)dibenzoic acid

  • DTXSID60700731

  • CAS Registry Number: 95627-01-3 .

Synthesis and Reaction Pathways

Catalyst-Free Synthesis

Bulut and Queen (2018) developed a three-step, catalyst-free synthesis route for aryl diamines, including 4,4'-(ethane-1,2-diyl)dibenzoic acid . The process involves:

  • Nucleophilic substitution of nitro groups with ethylenediamine.

  • Reduction of intermediate nitro compounds.

  • Oxidation to yield the final dicarboxylic acid .

Alternative Methods

A related synthesis for structurally analogous compounds involves reacting methyl 4-hydroxybenzoate with potassium carbonate in acetonitrile, followed by crystallization to obtain monoclinic crystals . While this method targets dimethyl esters, hydrolysis under acidic conditions could yield the free dicarboxylic acid .

Structural and Crystallographic Analysis

Crystalline Architecture

X-ray diffraction studies reveal a monoclinic crystal system with space group P 1 21/c 1P\ 1\ 21/c\ 1 (no. 14) . Key unit cell parameters include:

ParameterValue
aa5.0825 Å
bb10.495 Å
cc13.156 Å
α\alpha90°
β\beta100.552°
γ\gamma90°
Volume (VV)672.7 ų
Z (unit cells)2

The ethane-1,2-diyl bridge adopts a staggered conformation, minimizing steric hindrance between the benzoic acid groups .

Hydrogen Bonding Network

The carboxylate groups engage in intermolecular hydrogen bonds (O-HO\text{O-H}\cdots\text{O}) with adjacent molecules, forming a two-dimensional network along the bcbc-plane . This network stabilizes the crystal lattice and influences the compound’s solubility and thermal stability.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, acetone) but is insoluble in water . Thermogravimetric analysis (TGA) of analogous structures suggests decomposition temperatures above 250°C, indicative of moderate thermal stability .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1\sim 1680\ \text{cm}^{-1} (C=O stretch) and 32003500 cm13200-3500\ \text{cm}^{-1} (O-H stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) signals at δ 12.5 ppm\delta\ 12.5\ \text{ppm} (carboxylic acid protons) and δ 6.57.8 ppm\delta\ 6.5-7.8\ \text{ppm} (aromatic protons) .

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